1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine
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Overview
Description
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 4-chloro-2-fluorobenzyl group, making it a valuable candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-fluorobenzyl bromide and 4-aminopyrazole.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases like potassium carbonate for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products: The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups.
Scientific Research Applications
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine can be compared with similar compounds such as:
4-Chloro-2-fluorobenzyl alcohol: This compound shares the 4-chloro-2-fluorobenzyl group but differs in its functional group, being an alcohol instead of an amine.
4-Chloro-2-fluorobenzyl bromide: This compound is a precursor in the synthesis of this compound and features a bromide group.
Properties
Molecular Formula |
C10H9ClFN3 |
---|---|
Molecular Weight |
225.65 g/mol |
IUPAC Name |
1-[(4-chloro-2-fluorophenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H9ClFN3/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2 |
InChI Key |
FYMSQZNZWBECSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CN2C=C(C=N2)N |
Origin of Product |
United States |
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